molecular formula C₂₈H₄₀O₁₄ B1146025 HT-2 Toxin 4-Glucuronide CAS No. 1400867-48-2

HT-2 Toxin 4-Glucuronide

Cat. No.: B1146025
CAS No.: 1400867-48-2
M. Wt: 600.61
Attention: For research use only. Not for human or veterinary use.
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Description

HT-2 Toxin 4-Glucuronide is a metabolite of HT-2 toxin, which is a type A trichothecene mycotoxin produced by Fusarium species. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the HT-2 toxin. This compound is considered a significant biomarker for human exposure to HT-2 toxin and is often detected in urine samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: HT-2 Toxin 4-Glucuronide can be synthesized through enzymatic glucuronidation. This process involves the use of liver microsomes from various species, including rats, mice, pigs, and humans. The enzymatic reaction typically requires the presence of uridine diphosphate glucuronic acid as a co-substrate .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar enzymatic processes on a larger scale. The use of bioreactors and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: HT-2 Toxin 4-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur during food processing or gastrointestinal passage, leading to the release of the parent HT-2 toxin .

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.

    Conjugation: Enzymatic glucuronidation using uridine diphosphate glucuronic acid and liver microsomes.

Major Products:

    Hydrolysis: HT-2 toxin

    Conjugation: this compound

Scientific Research Applications

HT-2 Toxin 4-Glucuronide is extensively studied in toxicology and environmental science. Its primary applications include:

Mechanism of Action

HT-2 Toxin 4-Glucuronide exerts its effects through the release of the parent HT-2 toxin upon hydrolysis. HT-2 toxin is known to inhibit protein synthesis by binding to the ribosome, leading to cell death. It also induces oxidative stress and activates various signaling pathways, including the mitogen-activated protein kinase pathway .

Comparison with Similar Compounds

  • HT-2 Toxin 3-Glucuronide
  • T-2 Toxin 3-Glucuronide
  • T-2 Toxin 4-Glucuronide

Comparison: HT-2 Toxin 4-Glucuronide is unique due to its specific glucuronidation at the 4-position. This structural difference can influence its stability, hydrolysis rate, and toxicity compared to other glucuronides .

This compound stands out as a crucial biomarker and research tool in the study of mycotoxin exposure and toxicity. Its unique properties and applications make it a valuable compound in toxicology and environmental science.

Properties

IUPAC Name

(2S,3S,4S,5R)-6-[(1S,2R,7R,9R,12S)-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14?,15-,17+,18+,19-,20?,21+,22?,23-,25?,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADOMOZSAYAVLW-BWMMPYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1OC(=O)CC(C)C)([C@]3(C(C([C@H]([C@@]34CO4)O2)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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